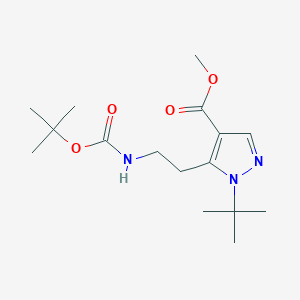

5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester

Description

This compound is a pyrazole derivative characterized by:

- A tert-butyl group at the 1-position of the pyrazole ring.

- A methyl ester at the 4-position.

- A Boc-protected aminoethyl chain (2-tert-butoxycarbonylamino-ethyl) at the 5-position.

The Boc group serves as a protective moiety for the primary amine, which may be deprotected in subsequent synthetic steps or under physiological conditions. The methyl ester at position 4 is a common functional group in prodrug design, as esters are often hydrolyzed in vivo to active carboxylic acids .

Properties

IUPAC Name |

methyl 1-tert-butyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4/c1-15(2,3)19-12(11(10-18-19)13(20)22-7)8-9-17-14(21)23-16(4,5)6/h10H,8-9H2,1-7H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGACYZYNOGSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)OC)CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H22N2O4

- Molecular Weight : 270.33 g/mol

- CAS Number : 107259-05-2

The structure includes a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and antitumor effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study highlighted the inhibition of cancer cell proliferation through the induction of apoptosis mediated by specific signaling pathways. The compound was shown to affect the cell cycle, promoting G1 phase arrest and reducing S phase entry in cancer cell lines .

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of Cell Proliferation : The compound has been reported to inhibit key enzymes involved in cell division, leading to reduced proliferation rates in various cancer cell lines.

- Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptotic pathways, which are critical for eliminating cancerous cells .

The following table summarizes some key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 10 | Cell cycle arrest | |

| A549 | 12 | Enzyme inhibition |

Anti-inflammatory Properties

In addition to anticancer activity, the compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory cytokine production and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests its utility in treating inflammatory diseases .

Case Studies

Case studies involving similar pyrazole derivatives have provided insights into the therapeutic potential of this compound:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications at various positions on the pyrazole ring significantly affected biological activity, with some compounds exhibiting nanomolar potency against specific cancer targets .

- Inflammation Model : In a model of acute inflammation, compounds similar to this compound demonstrated a reduction in edema and inflammatory markers when administered in vivo .

Scientific Research Applications

Synthesis and Multicomponent Reactions

The synthesis of pyrazole derivatives, including 5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester, often employs multicomponent reactions (MCRs). These reactions are favored due to their efficiency in producing complex molecules with high yields and reduced steps. Recent studies highlight the use of MCRs to create various pyrazole derivatives that exhibit a range of biological activities:

- Antibacterial Activity : Compounds derived from pyrazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized through MCRs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Pyrazole derivatives have been explored for their potential in cancer therapy. Research indicates that these compounds may induce apoptosis in cancer cells, highlighting their utility in developing new anticancer agents .

Biomedical Applications

The biomedical applications of this compound extend to:

- Anti-inflammatory Agents : Pyrazole compounds have been identified as potential anti-inflammatory agents, providing therapeutic options for conditions like arthritis and other inflammatory diseases.

- Antifungal Activity : Some derivatives have shown promising antifungal properties, making them candidates for treating fungal infections .

- Enzyme Inhibition : This compound has also been studied for its ability to inhibit enzymes such as α-glucosidase and α-amylase, which are relevant in managing diabetes .

Case Study 1: Antibacterial Activity

A study conducted on pyrazole derivatives synthesized via MCRs demonstrated that certain compounds exhibited antibacterial activity comparable to standard antibiotics. The synthesized compounds were tested against various bacterial strains, showcasing effective inhibition at concentrations as low as 50 μg/mL .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of pyrazole derivatives, including the compound . In vitro studies revealed that these compounds could significantly reduce cell viability in several cancer cell lines, suggesting their potential as chemotherapeutic agents .

Comparative Analysis of Biological Activities

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Its removal can be achieved under reductive or acidic conditions:

-

Reductive Deprotection :

Sodium borohydride (NaBH₄) in ethanol selectively cleaves the Boc group via nucleophilic attack on the carbonyl carbon, forming tert-butyl formate and releasing the free amine (Figure 1A) . This method is advantageous for acid-labile substrates. -

Acidic Deprotection :

Trifluoroacetic acid (TFA) or HCl in dioxane are standard for Boc removal, generating the amine hydrochloride salt .

Reaction Scheme :

Hydrolysis of the Methyl Ester

The methyl ester at the 4-position of the pyrazole ring undergoes hydrolysis to yield the corresponding carboxylic acid. Conditions include:

| Condition | Reagents | Outcome | Reference |

|---|---|---|---|

| Alkaline hydrolysis | NaOH/MeOH | Carboxylic acid (15 in ) | |

| Acidic hydrolysis | HCl/H₂O | Carboxylic acid (19 in ) |

Example :

This carboxylic acid intermediate is pivotal for further derivatization, such as amidation .

Amidation Reactions

The carboxylic acid (post-hydrolysis) reacts with amines to form amides. Coupling reagents like HATU or EDC/HOBt facilitate this transformation :

Procedure :

-

Hydrolyze methyl ester to carboxylic acid.

-

Activate the acid with HATU/DIPEA.

-

React with primary or secondary amines to yield amides.

Example :

This method is used to generate analogs for biological testing .

Esterification and Transesterification

The methyl ester can be converted to other esters via Steglich esterification (DCC/DMAP) or transesterification :

Steglich Conditions :

-

Reagents: Dicyclohexylcarbodiimide (DCC) + 4-dimethylaminopyridine (DMAP).

-

Mechanism: Formation of an O-acylisourea intermediate, which reacts with alcohols to form esters .

Application :

Suzuki–Miyaura Coupling

While not directly reported for this compound, pyrazole boronic esters (e.g., 57 in ) undergo cross-coupling with aryl halides. For example:

Reaction :

This suggests potential for functionalizing the pyrazole core if boronic ester derivatives are synthesized .

Key Stability Considerations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

a. 1-Phenyl vs. 1-tert-Butyl Derivatives

- 5-(2-Boc-aminoethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester (): The 1-phenyl substituent introduces aromaticity and planar geometry, favoring π-π interactions in biological targets. Lower steric hindrance compared to tert-butyl may enhance binding to hydrophobic pockets but reduce metabolic stability.

- Higher lipophilicity (logP) compared to the phenyl analog, as calculated from structural data .

b. 1-Methyl Derivatives

- Lower molecular weight may improve solubility in polar solvents.

Substituent Variations at the 5-Position

a. Boc-Protected Aminoethyl vs. Boc-Protected Piperidinyl

- 5-[1-Boc-piperidinyl]-1-phenyl-1H-pyrazole-4-carboxylic acid ():

- Target compound (Boc-aminoethyl): Linear aminoethyl chain offers greater rotational freedom, enabling adaptive binding to diverse targets. The primary amine, after Boc deprotection, could serve as a site for covalent conjugation or salt formation.

b. Methylsulfanyl-Substituted Analogs

- Ethyl ester (vs. methyl in the target compound) delays hydrolysis, prolonging circulation time but reducing bioavailability in some cases .

Comparative Data Table

Preparation Methods

Preparation of β-Keto Esters

The synthesis starts with β-keto esters derived from protected amino acids such as N-Boc-β-alanine. The β-keto ester intermediate is typically prepared by a Masamune-Claisen type condensation, which involves the reaction of N-Boc-β-alanine derivatives with appropriate reagents such as potassium monomethyl malonate in the presence of coupling agents like carbonyldiimidazole (CDI) and magnesium chloride as a Lewis acid catalyst. This step forms the β-keto ester with the Boc-protected aminoethyl side chain intact.

Formation of the Pyrazole Core

The β-keto esters are then treated with hydrazine derivatives (e.g., N-mono-substituted hydrazines) under reflux in methanol to afford 1-substituted pyrazole-4-carboxylates. This cyclization step forms the pyrazole ring by condensation of the hydrazine with the β-keto ester carbonyl groups.

Protection and Deprotection of Amino Groups

The aminoethyl substituent is protected by the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during the synthesis. Acidolytic deprotection using HCl in ethyl acetate removes the Boc group when needed to reveal the free amine for further functionalization.

Esterification and Functional Group Modifications

The carboxylic acid moiety is methylated to form the methyl ester, typically by reaction with methanol under acidic conditions or via esterification using diazomethane or other methylating agents. Additional acylation reactions (e.g., acetylation or benzoylation) can be performed on the amino group to yield N-acyl derivatives for further biological activity tuning.

Experimental Data Summary

The following table summarizes key synthetic intermediates and yields from a representative study on related pyrazole derivatives:

| Compound ID | Substituent (R1) | Functional Group (R2) | Yield (%) | Notes |

|---|---|---|---|---|

| β-Keto ester intermediate | Boc-protected aminoethyl | - | 70-80 | Prepared via Masamune-Claisen condensation |

| 1-substituted pyrazole-4-carboxylate | tert-butyl or methyl | Methyl ester | 48-83 | Formed by hydrazine condensation |

| 5-(2-Boc-aminoethyl)-1-tert-butyl-pyrazole-4-carboxylate | Boc-aminoethyl | Methyl ester | 73-84 | After N-alkylation and esterification |

| Deprotected amino derivatives | Free aminoethyl | - | 78-84 | Acidolytic Boc removal |

| N-acylated derivatives | Acetyl or benzoyl groups | - | 55-87 | Acylation of free amines |

Mechanistic and Practical Considerations

- The Boc protecting group is crucial for controlling the reactivity of the aminoethyl substituent during pyrazole ring formation and subsequent modifications.

- The choice of hydrazine derivative influences regioselectivity and substitution pattern on the pyrazole ring.

- N-alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions.

- Purification and characterization are typically done using NMR spectroscopy (^1H, ^13C, ^15N), high-resolution mass spectrometry (HRMS), and chromatographic methods.

Representative Synthetic Scheme

N-Boc-β-alanine (7)

|

| Masamune-Claisen condensation (CDI, MeCN, K-monomethyl malonate, MgCl2)

v

β-Keto ester (8)

|

| Reaction with N-mono-substituted hydrazine (reflux, MeOH)

v

1-substituted pyrazole-4-carboxylate (10)

|

| N-alkylation with tert-butyl halide

v

1-tert-butyl-pyrazole derivative

|

| Acidolytic deprotection (HCl-EtOAc)

v

Free aminoethyl pyrazole

|

| Esterification (MeOH, acid catalyst)

v

5-(2-tert-Butoxycarbonylamino-ethyl)-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester

Research Findings and Applications

- The synthetic route allows for the preparation of pyrazole derivatives with controlled substitution patterns relevant for medicinal chemistry.

- The Boc-protected aminoethyl group enhances solubility and stability during synthesis.

- The compound’s functional groups enable further chemical transformations to generate analogues with potential pharmacological activities.

- NMR and HRMS data confirm the structural integrity and purity of the synthesized compounds.

Q & A

Synthetic Routes and Optimization

(Basic) Q. Q: What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized? A: The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate with tert-butyl carbamate derivatives. For example, describes refluxing 8 (91 mg, 0.34 mmol) with tert-butyl 4-aminophenethylcarbamate (73 mg, 0.31 mmol) for 18 hours under inert conditions, yielding 49% product. Optimization requires careful control of temperature, solvent choice (e.g., tert-butyl alcohol), and catalyst selection (e.g., palladium diacetate with XPhos ligand) to improve yields and reduce impurities .

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Key Parameters |

|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃, tert-BuOH, 100°C | 49% | Inert atmosphere, reflux |

| 2 | HCl hydrolysis, 93–96°C | 95% | Prolonged heating (17 h) |

Structural Characterization

(Basic) Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A: NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) are foundational. For example, used X-ray crystallography to resolve bond angles and confirm the planar geometry of pyrazole derivatives. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical data, with R-factors < 0.05 ensuring accuracy .

Impurity Profiling and Epimer Separation

(Advanced) Q. Q: How can impurities arising from epimerization or side reactions be identified and resolved? A: highlights that epimers may co-elute in HPLC but can be separated using gradient elution with pH-adjusted mobile phases (e.g., 0.1% formic acid in acetonitrile/water). LC-MS/MS is critical for detecting sulfonic acid derivatives or tert-butyl cleavage byproducts. For example, adjusting column temperature (±5°C) or stationary phase (C18 vs. phenyl-hexyl) can resolve co-eluting isomers .

Computational Modeling Integration

(Advanced) Q. Q: How can DFT calculations and molecular docking complement experimental data for this compound? A: employed density functional theory (DFT) to correlate experimental IR/NMR spectra with theoretical vibrational modes and electron density maps. For bioactivity predictions, molecular docking using software like AutoDock Vina can model interactions with enzyme targets (e.g., MST3 kinase, as in ). Basis sets like B3LYP/6-311+G(d,p) are recommended for optimizing geometry .

Stability and Storage Challenges

(Advanced) Q. Q: What experimental strategies mitigate hygroscopicity or hydrolytic degradation during storage? A: recommends storing the compound under inert gas (argon) at –20°C in amber vials to prevent tert-Boc group hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring (e.g., C18 column, 220 nm detection) can identify degradation pathways. Lyophilization in the presence of cryoprotectants (e.g., trehalose) improves solid-state stability .

Mechanistic Studies on Multi-Step Reactions

(Advanced) Q. Q: How can reaction intermediates be trapped or characterized to elucidate mechanistic pathways? A: Quenching reactions at timed intervals (e.g., using liquid N₂) followed by ESI-MS analysis can identify transient intermediates. used Cs₂CO₃ as a base to stabilize enolate intermediates during palladium-catalyzed coupling. In situ IR spectroscopy monitors carbonyl stretching frequencies (1700–1750 cm⁻¹) to track tert-Boc deprotection kinetics .

Environmental Impact Assessment

(Advanced) Q. Q: How can long-term environmental fate studies be designed for this compound? A: outlines a tiered approach: (1) Lab-scale studies to determine hydrolysis half-life (pH 4–9 buffers, 25–50°C) and photolysis rates (UV-Vis irradiation); (2) Soil adsorption experiments using OECD Guideline 106; (3) Ecotoxicity assays (e.g., Daphnia magna LC50). High-resolution mass spectrometry (HRMS) identifies transformation products like free carboxylic acids .

Analytical Method Validation

(Basic) Q. Q: What HPLC/GC-MS parameters are recommended for purity analysis? A: A C18 column (150 × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min) resolves tert-butyl and methyl ester derivatives. For GC-MS, derivatization with BSTFA enhances volatility. System suitability tests (e.g., ≥2000 theoretical plates, tailing factor < 2.0) ensure reproducibility per ICH Q2(R1) .

Bioactivity and Target Engagement

(Advanced) Q. Q: What in vitro assays validate this compound’s biological activity? A: ’s antioxidant assay protocol (DPPH radical scavenging, IC50 determination) can be adapted. For kinase inhibition (e.g., MST3), use fluorescence polarization assays with ATP-competitive probes. Cellular uptake studies (LC-MS quantification in lysates) correlate exposure levels with phospho-target modulation .

Addressing Data Contradictions in Chromatography

(Advanced) Q. Q: How should researchers resolve discrepancies in impurity profiles across labs? A: notes that minor changes in column lot or mobile phase pH (±0.2 units) alter epimer elution order. Inter-lab validation with spiked standards (e.g., 5% w/w of known impurities) and standardized protocols (USP <621>) reduces variability. Statistical tools like principal component analysis (PCA) differentiate method-related vs. synthesis-related inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.